molecular formula C25H19F3N2O5 B15108908 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B15108908
M. Wt: 484.4 g/mol
InChI Key: NKJCXVCDFWNWGN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[8,7-e][1,3]oxazin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Attachment of the pyridin-4-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridin-4-ylmethyl group is introduced to the core structure.

    Addition of the 4-methoxyphenoxy group: This step involves the use of a suitable phenoxy precursor and appropriate reaction conditions to attach the 4-methoxyphenoxy group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-methoxyphenyl)methylamine: This compound shares some structural similarities but lacks the trifluoromethyl and chromeno[8,7-e][1,3]oxazin-4-one core.

    Other trifluoromethylated compounds: These compounds may have similar chemical properties due to the presence of the trifluoromethyl group.

Uniqueness

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H19F3N2O5

Molecular Weight

484.4 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C25H19F3N2O5/c1-32-16-2-4-17(5-3-16)34-23-21(31)18-6-7-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15/h2-11H,12-14H2,1H3

InChI Key

NKJCXVCDFWNWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F

Origin of Product

United States

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